![molecular formula C13H16N2O5S B4992962 methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate](/img/structure/B4992962.png)
methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate, also known as Methyl NSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate NSG is not fully understood, but it is believed to work through multiple pathways. In cancer cells, this compound NSG has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of HSP90 can lead to the degradation of various oncogenic proteins, resulting in the inhibition of cancer cell growth.
In inflammation, this compound NSG has been shown to inhibit the activation of a protein called nuclear factor-kappa B (NF-kB), which is involved in the regulation of various genes involved in the inflammatory response. Inhibition of NF-kB can lead to the suppression of pro-inflammatory cytokine production, resulting in the attenuation of inflammation.
In neuroprotection, this compound NSG has been shown to activate a protein called protein kinase C epsilon (PKCε), which is involved in the regulation of various cellular processes, including cell survival and protection against oxidative stress. Activation of PKCε can lead to the activation of various neuroprotective pathways, resulting in the protection of neurons from damage and death.
Biochemical and Physiological Effects:
This compound NSG has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, suppression of pro-inflammatory cytokine production, activation of neuroprotective pathways, and improvement of cognitive function. These effects are believed to be mediated through the mechanisms described above.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate NSG has several advantages for lab experiments, including its high purity and stability, which make it easy to work with. It also has a well-defined mechanism of action and has been extensively studied in various disease models, making it a reliable candidate for further research. However, one limitation of this compound NSG is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate NSG research, including further investigation of its therapeutic potential in various diseases, such as cancer, inflammation, and neurological disorders. Additionally, the development of novel this compound NSG derivatives with improved solubility and potency could enhance its therapeutic efficacy. Finally, the elucidation of the exact molecular mechanisms underlying the effects of this compound NSG could provide valuable insights into the development of new therapeutic strategies for various diseases.
Méthodes De Synthèse
Methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate NSG can be synthesized through a multi-step process involving the reaction of 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride with glycine methyl ester hydrochloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain this compound NSG in high purity.
Applications De Recherche Scientifique
Methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate NSG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound NSG has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
In inflammation research, this compound NSG has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages, which are immune cells involved in the inflammatory response. This suggests that this compound NSG may have anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
In neurological disorder research, this compound NSG has been shown to have neuroprotective effects, meaning it can protect neurons from damage and death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-20-13(17)9-14-21(18,19)11-6-4-10(5-7-11)15-8-2-3-12(15)16/h4-7,14H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXMXJCIVIEFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

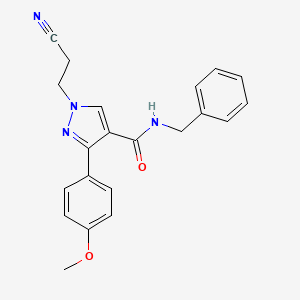
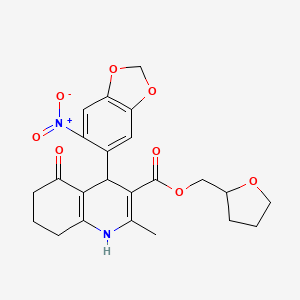

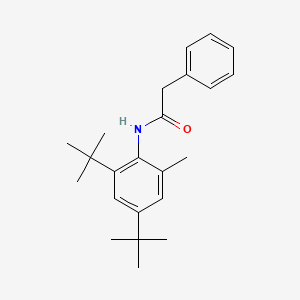
![2-methoxy-N-(1-{1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4992902.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4992908.png)
![2-fluoro-N-{3-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4992911.png)
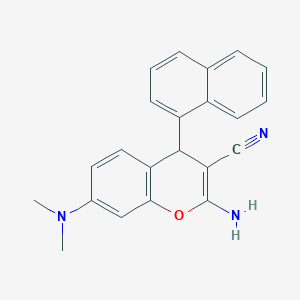
![1-ethyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4992915.png)
![2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B4992940.png)
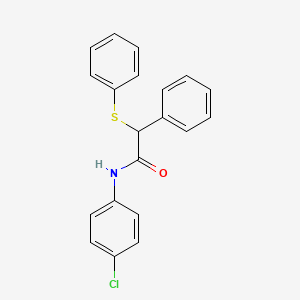
![6-methyl-5-[5-(1-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-2-(2-methyl-3-furoyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4992956.png)
![N,N-dimethyl-3-[(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)carbonyl]aniline](/img/structure/B4992970.png)
![4-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B4992971.png)